REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH2:8][CH2:7]2.[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[C:11]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:1])[CH2:7][CH2:8]1)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCNC12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystal was filtered by means of suction
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC2=CC=CC(=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |